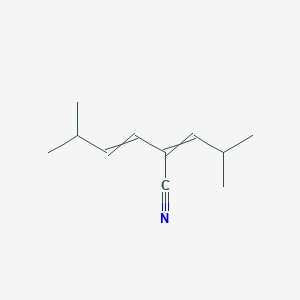
Bis(diphenylmethyl) (2-hydroxypropan-2-yl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(diphenylmethyl) (2-hydroxypropan-2-yl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(diphenylmethyl) (2-hydroxypropan-2-yl)phosphonate typically involves the reaction of diphenylmethylphosphine with 2-hydroxypropan-2-yl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphonate ester. The reaction is usually conducted at room temperature and requires careful monitoring to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
Bis(diphenylmethyl) (2-hydroxypropan-2-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate ester to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted phosphonates depending on the reagents used.
科学的研究の応用
Bis(diphenylmethyl) (2-hydroxypropan-2-yl)phosphonate has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Bis(diphenylmethyl) (2-hydroxypropan-2-yl)phosphonate involves its interaction with specific molecular targets. In biological systems, the compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The phosphonate group can mimic phosphate groups, allowing the compound to interfere with phosphate-dependent processes. Additionally, the compound’s ability to form stable complexes with metal ions can influence its activity in catalytic processes.
類似化合物との比較
Similar Compounds
Diphenylmethylphosphine: A related compound with similar chemical properties but lacking the hydroxyl group.
2-Hydroxypropan-2-ylphosphonate: Similar structure but with different substituents on the phosphorus atom.
Bis(diphenylmethyl)phosphine oxide: An oxidized form of the compound with distinct chemical properties.
Uniqueness
Bis(diphenylmethyl) (2-hydroxypropan-2-yl)phosphonate is unique due to the presence of both diphenylmethyl and 2-hydroxypropan-2-yl groups, which confer specific chemical reactivity and potential applications. The combination of these functional groups allows the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
89865-28-1 |
|---|---|
分子式 |
C29H29O4P |
分子量 |
472.5 g/mol |
IUPAC名 |
2-dibenzhydryloxyphosphorylpropan-2-ol |
InChI |
InChI=1S/C29H29O4P/c1-29(2,30)34(31,32-27(23-15-7-3-8-16-23)24-17-9-4-10-18-24)33-28(25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28,30H,1-2H3 |
InChIキー |
AITLKXWUKGLORY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(O)P(=O)(OC(C1=CC=CC=C1)C2=CC=CC=C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


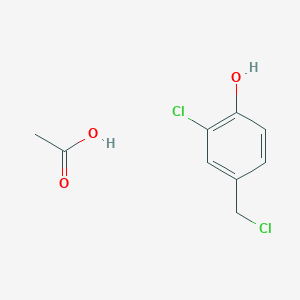
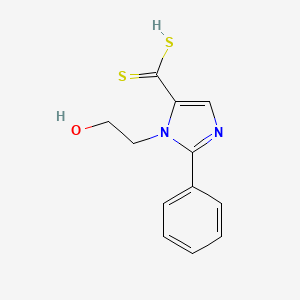
![3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol](/img/structure/B14377108.png)
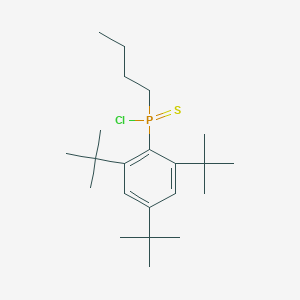
![4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine](/img/structure/B14377123.png)

![2-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14377129.png)
![8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14377136.png)
![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14377139.png)
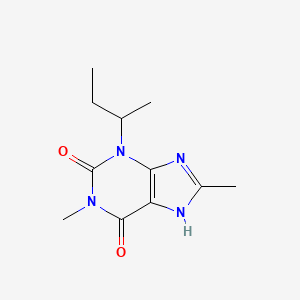
![2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane](/img/structure/B14377149.png)
![1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14377161.png)

